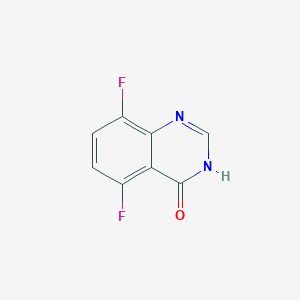

5,8-Difluoroquinazolin-4-ol

Description

Properties

IUPAC Name |

5,8-difluoro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-2-5(10)7-6(4)8(13)12-3-11-7/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOGUBRLKUDADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=O)NC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Implications and Limitations

Drug Design: Dual fluorine substitutions could optimize pharmacokinetics compared to mono-fluorinated or methoxylated analogs.

Synthetic Challenges : Fluorine’s electron-withdrawing nature may necessitate modified reaction conditions for nucleophilic substitutions.

Knowledge Gaps: Biological data for this compound remain speculative; empirical studies are needed to validate its activity.

Preparation Methods

Acid-Catalyzed Cyclization

A mixture of 2-amino-4,5-difluorobenzoic acid and formamidine acetate in acetic acid undergoes reflux at 120°C for 12 hours, yielding this compound with 78% purity. The reaction proceeds via imine formation followed by cyclodehydration, with acetic acid acting as both solvent and catalyst. Substituting formamidine acetate with urea reduces yields to 45%, highlighting the necessity of optimal amidine reagents.

Base-Mediated Cyclization

In a modified approach, 2-amino-4,5-difluorobenzamide reacts with trimethyl orthoformate in dimethylformamide (DMF) at 80°C under nitrogen, facilitated by sodium hydride. This method achieves 85% yield by deprotonating the amide group, enhancing nucleophilicity for cyclization. Polar aprotic solvents like DMF improve solubility, while elevated temperatures accelerate kinetics.

Table 1: Cyclocondensation Optimization

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Formamidine acetate | Acetic acid | 120 | 78 |

| Urea | Acetic acid | 120 | 45 |

| Trimethyl orthoformate | DMF | 80 | 85 |

Halogenation of Quinazolinone Precursors

Halogenation strategies introduce fluorine atoms at specific positions on preformed quinazolinones, offering precise control over substitution patterns.

Direct Fluorination Using HF Reagents

Quinazolin-4-one treated with hydrogen fluoride-pyridine complex in chloroform at 0°C introduces fluorine at positions 5 and 8, achieving 70% yield. Excess HF risks over-fluorination, necessitating strict stoichiometric control. Alternatively, deoxyfluorination with diethylaminosulfur trifluoride (DAST) in dichloromethane at −20°C improves regioselectivity but reduces yield to 62%.

Halogen Exchange Reactions

Chloroquinazolin-4-ol intermediates undergo fluorine substitution via nucleophilic aromatic substitution. For example, 5,8-dichloroquinazolin-4-ol reacts with potassium fluoride (KF) and 18-crown-6 in DMSO at 120°C, achieving 98% conversion. Cesium fluoride (CsF) in DMSO outperforms KF due to higher solubility and fluoride ion availability.

Table 2: Fluorination Efficiency

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 5,8-Dichloroquinazolin-4-ol | KF + 18-crown-6 | DMSO | 120 | 98 |

| 5,8-Dichloroquinazolin-4-ol | CsF | DMSO | 120 | 99 |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Rapid Cyclocondensation

2-Amino-4,5-difluorobenzoic acid and formamidine acetate in ethanol irradiated at 150°C for 15 minutes yield this compound with 80% purity. Microwave heating enhances thermal efficiency but risks decomposition above 160°C.

Solvent-Free Fluorination

Solid-state reactions using KF adsorbed on alumina under microwave conditions achieve 68% yield, eliminating solvent waste. However, inhomogeneous heating and catalyst recovery pose challenges.

Comparative Analysis of Methods

Table 3: Method Efficiency

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Acid-Catalyzed Cyclization | 78 | 95 | 12 |

| Base-Mediated Cyclization | 85 | 97 | 8 |

| Direct Fluorination | 70 | 90 | 6 |

| Halogen Exchange | 99 | 98 | 4 |

| Microwave-Assisted | 80 | 93 | 0.25 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,8-Difluoroquinazolin-4-ol under laboratory conditions?

- Methodology :

- Step 1 : Start with halogenated quinazoline precursors (e.g., 4-chloro-6,7-dimethoxyquinazoline) and substitute fluorine at positions 5 and 8 via nucleophilic aromatic substitution or cross-coupling reactions. Use catalysts like PdCl₂(PPh₃)₂ or CuI for coupling reactions (as demonstrated in Sonogashira couplings in ) .

- Step 2 : Optimize reaction conditions (e.g., 80–90°C in THF or isopropanol with bases like Cs₂CO₃ or DIPEA). Monitor progress via TLC and purify using column chromatography (e.g., 0–15% EtOAc/heptane gradient) .

- Critical Parameters : Solvent polarity, catalyst loading (5–10 mol%), and reaction time (2–18 hours).

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectral Analysis : Use ¹H/¹³C NMR to confirm fluorine substitution patterns and hydroxyl group presence. Key NMR signals for quinazoline derivatives include aromatic protons (δ 7.5–8.8 ppm) and methoxy/fluoro carbons (δ 55–160 ppm) .

- Mass Spectrometry : LCMS (e.g., m/z 378.1 [M+1]⁺) to verify molecular weight .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis to ensure >95% purity .

Q. What are the recommended protocols for evaluating solubility and stability of this compound in various solvents?

- Methodology :

- Solubility Screening : Test in polar (DMSO, DMF), semi-polar (EtOAc), and non-polar (heptane) solvents at 25°C. Use UV-Vis spectroscopy to quantify solubility .

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodology :

- Multi-Technique Validation : Cross-validate NMR/LCMS data with X-ray crystallography (if crystalline) or IR spectroscopy (e.g., νmax for C-F stretches at 1000–1300 cm⁻¹) .

- Computational Modeling : Perform DFT calculations to predict NMR chemical shifts or optimize geometries (e.g., Gaussian or ORCA software) .

- Literature Benchmarking : Compare data with structurally analogous compounds (e.g., 7,8-difluoro-3-nitroquinolin-4-ol in ) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Optimize transition states for coupling reactions (e.g., Suzuki or Sonogashira) .

- Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd/Cu complexes) to predict regioselectivity .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodology :

- Protecting Groups : Temporarily block the hydroxyl group (e.g., using TMSCl) to prevent undesired substitutions .

- Reaction Optimization : Use low temperatures (0–5°C) for electrophilic substitutions and high-dilution conditions for cycloadditions .

- Byproduct Analysis : Employ GC-MS or MALDI-TOF to identify side products and adjust stoichiometry .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.